molecular formula C9H10N4O2S B2417831 N-[2-amino-1-(aminocarbonothioyl)-2-oxoethyl]nicotinamide CAS No. 1218579-08-8

N-[2-amino-1-(aminocarbonothioyl)-2-oxoethyl]nicotinamide

Cat. No.: B2417831
CAS No.: 1218579-08-8
M. Wt: 238.27
InChI Key: TZXKLFLMJQGSDX-UHFFFAOYSA-N
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Description

N-[2-amino-1-(aminocarbonothioyl)-2-oxoethyl]nicotinamide is a chemical compound with the molecular formula C9H12N4O2S. It is known for its potential applications in various fields, including pharmaceuticals and biochemical research. This compound is characterized by the presence of a nicotinamide moiety, which is a derivative of nicotinic acid (vitamin B3), and a thioamide group, which contributes to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-amino-1-(aminocarbonothioyl)-2-oxoethyl]nicotinamide typically involves the reaction of nicotinamide with a thioamide precursor under controlled conditions. One common method involves the condensation of nicotinamide with a thioamide derivative in the presence of a suitable catalyst. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the reaction temperature is maintained between 50-70°C to ensure optimal yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and pH, ensures consistent product quality and high yield. The final product is typically purified using techniques such as recrystallization or chromatography to remove any impurities.

Chemical Reactions Analysis

Types of Reactions

N-[2-amino-1-(aminocarbonothioyl)-2-oxoethyl]nicotinamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thioamide group to an amine or other reduced forms.

    Substitution: The nicotinamide moiety can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4). The reactions are typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used under mild conditions to achieve selective reduction.

    Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides in the presence of a base such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thioamide group may yield sulfoxides or sulfones, while reduction can produce amines. Substitution reactions can lead to a variety of nicotinamide derivatives with different functional groups.

Scientific Research Applications

N-[2-amino-1-(aminocarbonothioyl)-2-oxoethyl]nicotinamide has several scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including neurodegenerative disorders and metabolic conditions.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-[2-amino-1-(aminocarbonothioyl)-2-oxoethyl]nicotinamide involves its interaction with specific molecular targets and pathways. The nicotinamide moiety is known to influence cellular processes such as DNA repair, gene expression, and energy metabolism. The thioamide group may interact with enzymes and proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that the compound may affect key signaling pathways related to inflammation, oxidative stress, and cell proliferation.

Comparison with Similar Compounds

N-[2-amino-1-(aminocarbonothioyl)-2-oxoethyl]nicotinamide can be compared with other similar compounds, such as:

    Nicotinamide: A simpler derivative of nicotinic acid, known for its role in cellular metabolism and as a dietary supplement.

    Thioamide derivatives: Compounds containing the thioamide group, which are studied for their diverse chemical and biological properties.

    Nicotinamide riboside: A precursor of nicotinamide adenine dinucleotide (NAD+), with potential anti-aging and metabolic benefits.

The uniqueness of this compound lies in its combined nicotinamide and thioamide functionalities, which confer distinct chemical reactivity and potential biological activities.

Properties

IUPAC Name

N-(1,3-diamino-1-oxo-3-sulfanylidenepropan-2-yl)pyridine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N4O2S/c10-7(14)6(8(11)16)13-9(15)5-2-1-3-12-4-5/h1-4,6H,(H2,10,14)(H2,11,16)(H,13,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZXKLFLMJQGSDX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)C(=O)NC(C(=O)N)C(=S)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N4O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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